5-Chloro-2-(methanesulfonylmethyl)aniline

Antimicrobial Screening Medicinal Chemistry SAR Studies

Sourcing regioisomerically pure, multi-functional aniline scaffolds for medicinal chemistry often leads to supply inconsistencies. 5-Chloro-2-(methanesulfonylmethyl)aniline (CAS 1250988-11-4) directly addresses this as a rigorously characterized, versatile building block. - Unique Scaffold: The 5-chloro-2-(methanesulfonylmethyl) pattern is verified distinct from the 3- and 4-regioisomers and the direct sulfonyl analog (CAS 29124-54-7), ensuring structural fidelity in SAR. - Synthetic Utility: Features both a modifiable aniline amine and a methylene-spaced sulfonyl group for deprotonation/alkylation, enabling diverse combinatorial derivatization. - Reliable Supply: Available at a standard minimum purity of 95%, suitable for reproducible antibacterial lead optimization and ADME model validation.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 1250988-11-4
Cat. No. B1489363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(methanesulfonylmethyl)aniline
CAS1250988-11-4
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=C(C=C(C=C1)Cl)N
InChIInChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3
InChIKeyDVCLWJOSQFSRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(methanesulfonylmethyl)aniline – Baseline Characteristics & Sourcing


5-Chloro-2-(methanesulfonylmethyl)aniline (CAS 1250988-11-4) is a substituted aromatic amine featuring a 5-chloro substituent and a 2-methanesulfonylmethyl group on the aniline ring . It serves as a versatile small-molecule scaffold within medicinal chemistry and chemical biology research . The compound has a molecular formula of C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol . Commercial sources typically offer a minimum purity specification of 95% .

5-Chloro-2-(methanesulfonylmethyl)aniline – Specificity vs. Generic Analogs


The 5-chloro substitution pattern on the aniline core of 5-chloro-2-(methanesulfonylmethyl)aniline fundamentally alters both physicochemical and electronic properties relative to non-halogenated or regioisomeric methanesulfonylmethyl aniline analogs [1]. This chlorine atom introduces a significant electron-withdrawing effect, modulating the nucleophilicity of the aniline amine and influencing interactions with biological targets or reactivity in downstream synthetic transformations [2]. Furthermore, the 5-chloro-2-(methanesulfonylmethyl) substitution pattern is distinct from the 3- and 4- (methanesulfonylmethyl)aniline isomers [1], and from the direct sulfonyl-linked analog 5-chloro-2-(methylsulfonyl)aniline (CAS 29124-54-7) , each of which would present different steric and electronic landscapes for molecular recognition or further derivatization [2].

5-Chloro-2-(methanesulfonylmethyl)aniline – Quantitative Differentiation Evidence


MIC Differentiation vs. S. aureus Baseline

5-Chloro-2-(methanesulfonylmethyl)aniline demonstrated an MIC of 100 µg/mL and a zone of inhibition of 15 mm against Staphylococcus aureus in an in vitro antimicrobial susceptibility assay . While direct head-to-head data for its closest regioisomers (e.g., 3-(methanesulfonylmethyl)aniline, CAS 261925-02-4) against this specific strain are not publicly available in the primary literature, this quantifies baseline activity that can be used as a reference point for SAR campaigns seeking to optimize the methanesulfonylmethyl aniline scaffold for antibacterial potency .

Antimicrobial Screening Medicinal Chemistry SAR Studies

Structural vs. Regioisomeric Analogs

5-Chloro-2-(methanesulfonylmethyl)aniline possesses a chlorine atom at the 5-position and the methanesulfonylmethyl group at the 2-position relative to the aniline amine, whereas the 3- and 4-substituted regioisomers (CAS 261925-02-4 and 24176-70-3, respectively) lack the chlorine atom entirely and differ in substitution pattern . This structural distinction yields a molecular weight of 219.69 g/mol for the 5-chloro derivative compared to 185.25 g/mol for the non-chlorinated 3- and 4-substituted analogs . The predicted pKa of 2.28±0.10 for the 5-chloro compound is expected to differ substantially from the non-chlorinated regioisomers due to the electron-withdrawing effect of the chlorine atom, though direct comparative pKa data are not available from the same measurement system.

Physicochemical Properties Drug Design Chemical Synthesis

Methylene Spacer vs. Direct Sulfonyl Analog

5-Chloro-2-(methanesulfonylmethyl)aniline contains a methylene (-CH₂-) spacer between the aniline ring and the sulfonyl group, whereas 5-chloro-2-(methylsulfonyl)aniline (CAS 29124-54-7) has the sulfonyl group directly attached to the aromatic ring [1]. This structural difference results in distinct molecular weights (219.69 vs. 205.66 g/mol), formulas (C₈H₁₀ClNO₂S vs. C₇H₈ClNO₂S), and spatial geometries [1]. The presence of the methylene spacer in the target compound provides a point of conformational flexibility and alters the electronic character of the sulfonyl group, impacting hydrogen-bonding potential and overall molecular topology in protein-ligand interactions [2].

Synthetic Chemistry Building Blocks Medicinal Chemistry

Predicted pKa & LogD Differentiation

The predicted acid dissociation constant (pKa) for 5-chloro-2-(methanesulfonylmethyl)aniline is 2.28±0.10 , indicating a weakly basic aniline amine. The predicted LogD at pH 7.4 is 0.35 [1], and the polar surface area is 60.16 Ų [1]. These values provide a baseline for comparison with regioisomers and other analogs, though direct comparative experimental data are not available. The low pKa relative to unsubstituted aniline (~4.6) reflects the strong electron-withdrawing effect of both the chlorine and the sulfonylmethyl group.

ADME Prediction Physicochemical Profiling Drug Discovery

5-Chloro-2-(methanesulfonylmethyl)aniline – Prioritized Application Scenarios


SAR Exploration in Antimicrobial & Kinase Programs

Use 5-chloro-2-(methanesulfonylmethyl)aniline as a benchmark for SAR studies seeking to optimize the methanesulfonylmethyl aniline core. Its established MIC of 100 µg/mL against Staphylococcus aureus provides a quantitative reference point for evaluating the impact of further substitutions (e.g., additional halogens, alkyl groups, or heterocyclic fusions) on antibacterial potency. The compound's unique 5-chloro-2-substitution pattern, distinct from the 3- and 4-regioisomers, allows systematic mapping of electronic and steric requirements for target engagement .

Methylene Spacer Derivatization Strategies

Employ 5-chloro-2-(methanesulfonylmethyl)aniline in the development of novel synthetic transformations that exploit the methylene spacer. Unlike the direct sulfonyl analog (CAS 29124-54-7), the -CH₂SO₂CH₃ group in this compound provides a site for deprotonation and alkylation, enabling the construction of more complex molecular architectures . The aniline amine can undergo diazotization, acylation, or reductive amination, while the sulfonylmethyl group can be further functionalized under appropriate conditions, making it a versatile building block for combinatorial chemistry .

Physicochemical Profiling & ADME Model Validation

Utilize 5-chloro-2-(methanesulfonylmethyl)aniline as a test compound to validate in silico ADME prediction models. The predicted pKa (2.28±0.10) and LogD (0.35) values [1] can be experimentally measured and compared to computational predictions, refining algorithms for substituted aniline derivatives. This compound's polar surface area (60.16 Ų) and molecular weight (219.69 g/mol) place it within a favorable range for CNS drug-likeness, making it a relevant case study for medicinal chemistry education and training [1].

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